molecular formula C14H18N2O5 B1290549 Boc-4-aminohippuric acid CAS No. 854621-90-2

Boc-4-aminohippuric acid

Cat. No. B1290549
CAS RN: 854621-90-2
M. Wt: 294.3 g/mol
InChI Key: IJNIUQCEOZZTTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-4-aminohippuric acid is a compound with the molecular formula C14H18N2O5 and a molecular weight of 294.31 . It is a derivative of hippuric acid and is used in proteomics research .


Synthesis Analysis

The formation of Boc-protected amines and amino acids, such as Boc-4-aminohippuric acid, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .


Molecular Structure Analysis

The IUPAC name for Boc-4-aminohippuric acid is {4-[(tert-butoxycarbonyl)amino]benzoyl}amino)acetic acid . The InChI code is 1S/C14H18N2O5/c1-14(2,3)21-13(20)16-10-6-4-9(5-7-10)12(19)15-8-11(17)18/h4-7H,8H2,1-3H3,(H,15,19)(H,16,20)(H,17,18) .


Chemical Reactions Analysis

The Boc group in Boc-4-aminohippuric acid is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .

Scientific Research Applications

Proteomics Research

Boc-4-aminohippuric acid is utilized in proteomics to study protein structure and function. It serves as a building block for synthesizing peptides, which can be used to investigate protein interactions and stability .

Chemical Synthesis

In organic chemistry, Boc-4-aminohippuric acid is employed for the synthesis of complex molecules. Its protected amine group allows for selective reactions, making it a valuable reagent in multi-step synthetic pathways .

Pharmaceutical Development

This compound is instrumental in developing pharmaceuticals, particularly in the design of drug molecules. It provides a way to modify the pharmacokinetic properties of new drugs, enhancing their efficacy and safety .

Renal Function Diagnostics

Boc-4-aminohippuric acid derivatives are used in renal diagnostics to measure renal plasma flow and glomerular filtration rate, offering insights into kidney health and function .

Green Chemistry

The compound is part of eco-friendly routes in chemical synthesis, promoting green chemistry principles by avoiding the use of harmful solvents and catalysts in the protection of amines .

Biochemical Research

It plays a role in biochemical research, aiding in the study of metabolic pathways and compound interactions. This helps in understanding the biochemical processes within living organisms .

Environmental Monitoring

Boc-4-aminohippuric acid-functionalized materials are used in environmental monitoring, particularly in the detection of heavy metals like copper ions in water sources .

Material Science

In material science, this compound is used to modify the surface properties of materials, which can lead to the development of new materials with specific functionalities .

Mechanism of Action

Target of Action

Boc-4-aminohippuric acid is a derivative of 4-aminohippuric acid . The primary target of 4-aminohippuric acid is the renal system, specifically the renal tubules . It is used as a diagnostic aid to measure effective renal plasma flow (ERPF) and excretory capacity .

Mode of Action

4-Aminohippuric acid, the parent compound of Boc-4-aminohippuric acid, is filtered by the glomeruli and is actively secreted by the proximal tubules . At low plasma concentrations, an average of 90 percent of aminohippuric acid is cleared by the kidneys from the renal bloodstream in a single circulation . It is ideally suited for measurement of ERPF since it has a high clearance, is essentially nontoxic at the plasma concentrations reached with recommended doses, and its analytical determination is relatively simple and accurate .

Biochemical Pathways

The biochemical pathways affected by 4-aminohippuric acid primarily involve renal function and clearance mechanisms . Its use helps in understanding how substances are filtered and secreted by the kidneys, providing a deeper comprehension of drug interactions and the renal elimination of various compounds .

Pharmacokinetics

The pharmacokinetics of 4-aminohippuric acid involves its filtration by the glomeruli and active secretion by the proximal tubules . It is used to measure the functional capacity of the renal tubular secretory mechanism or transport maximum . This is accomplished by elevating the plasma concentration to levels sufficient to saturate the maximal capacity of the tubular cells to secrete aminohippuric acid .

Result of Action

The result of the action of 4-aminohippuric acid is the measurement of effective renal plasma flow (ERPF) and the determination of the functional capacity of the tubular excretory mechanism . It provides critical insights into kidney health and function .

Action Environment

The action of Boc-4-aminohippuric acid, like other Boc-protected amines, is influenced by environmental factors such as pH and temperature . The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . The Boc group can be cleaved under anhydrous acidic conditions .

Safety and Hazards

Relevant Papers

There are several papers that discuss the synthesis and properties of Boc-protected amines, which would include Boc-4-aminohippuric acid . These papers provide valuable insights into the synthesis, properties, and applications of Boc-protected amines.

properties

IUPAC Name

2-[[4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c1-14(2,3)21-13(20)16-10-6-4-9(5-7-10)12(19)15-8-11(17)18/h4-7H,8H2,1-3H3,(H,15,19)(H,16,20)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJNIUQCEOZZTTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20635338
Record name N-{4-[(tert-Butoxycarbonyl)amino]benzoyl}glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-4-aminohippuric acid

CAS RN

854621-90-2
Record name N-{4-[(tert-Butoxycarbonyl)amino]benzoyl}glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-4-aminohippuric acid
Reactant of Route 2
Reactant of Route 2
Boc-4-aminohippuric acid
Reactant of Route 3
Reactant of Route 3
Boc-4-aminohippuric acid
Reactant of Route 4
Reactant of Route 4
Boc-4-aminohippuric acid
Reactant of Route 5
Reactant of Route 5
Boc-4-aminohippuric acid
Reactant of Route 6
Reactant of Route 6
Boc-4-aminohippuric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.